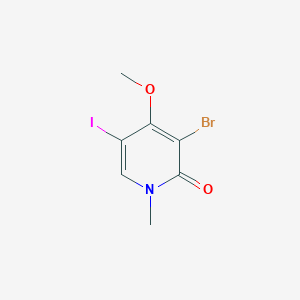
N-(4-aminophenyl)-2-chloro-N-methylAcetamide
描述
N-(4-aminophenyl)-2-chloro-N-methylAcetamide: is an organic compound that features an amine group attached to a phenyl ring, a chloro group, and a methylacetamide moiety
作用机制
Target of Action
Similar compounds have been found to have antimicrobial activity
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect the dna of microbial cells . This suggests that this compound might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
Similar compounds have been found to have low metabolic stability . This suggests that this compound might also have low metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that this compound might also induce apoptosis in targeted cells.
Action Environment
Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of this compound.
生化分析
Biochemical Properties
N-(4-aminophenyl)-2-chloro-N-methylAcetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine and amide functional groups, which are crucial in protein folding and enzyme activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of certain signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, altering their activity and thus influencing metabolic pathways. Furthermore, it may interact with DNA or RNA, leading to changes in gene expression that can affect cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable impact on cellular function. High doses may lead to toxicity, affecting vital organs and systems in the body.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can begin with the amination of 4-nitrochlorobenzene to form 4-aminophenyl chloride.
Acylation Reaction: The 4-aminophenyl chloride is then subjected to acylation with N-methylacetamide in the presence of a suitable catalyst, such as aluminum chloride, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloro group in N-(4-aminophenyl)-2-chloro-N-methylAcetamide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as nitroso or nitro compounds.
- Reduced amine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
N-(4-aminophenyl)-2-chloroacetamide: Similar structure but lacks the methyl group.
N-(4-aminophenyl)-2-chloro-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of both the chloro and methylacetamide groups in N-(4-aminophenyl)-2-chloro-N-methylAcetamide provides unique reactivity and potential for diverse applications compared to its analogs.
属性
IUPAC Name |
N-(4-aminophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHSYGISQYKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


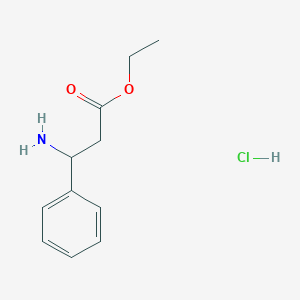
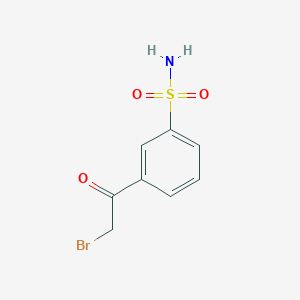
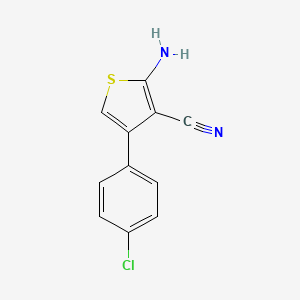
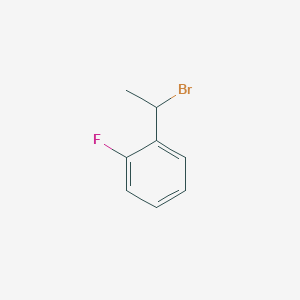



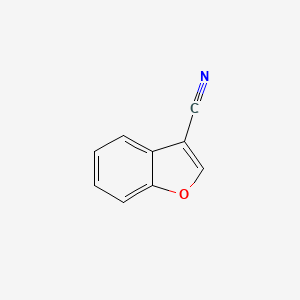
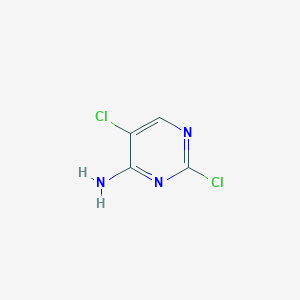
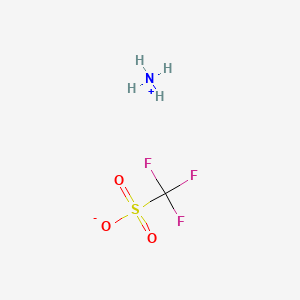
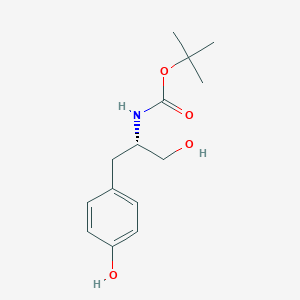
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

